molecular formula C9H8BrN3 B13626575 8-Bromo-5-methylquinazolin-2-amine

8-Bromo-5-methylquinazolin-2-amine

Cat. No.: B13626575
M. Wt: 238.08 g/mol
InChI Key: JJOZUHCFUOZOCH-UHFFFAOYSA-N
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Description

8-Bromo-5-methylquinazolin-2-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . This compound, with its unique bromine and methyl substitutions, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methylquinazolin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methylquinazolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Quinazolines: Formed through nucleophilic substitution.

    Quinazolinones: Formed through oxidation.

    Amines: Formed through reduction.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylquinazolin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Methylquinazolin-2-amine: Lacks the bromine substitution, leading to different biological activities.

    8-Bromoquinazolin-2-amine: Lacks the methyl substitution, affecting its chemical reactivity and biological properties.

Uniqueness

8-Bromo-5-methylquinazolin-2-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-5-methylquinazolin-2-amine

InChI

InChI=1S/C9H8BrN3/c1-5-2-3-7(10)8-6(5)4-12-9(11)13-8/h2-4H,1H3,(H2,11,12,13)

InChI Key

JJOZUHCFUOZOCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=C(C=C1)Br)N

Origin of Product

United States

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